An In-depth Technical Guide to 7-Chloro-2-phenylquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 7-Chloro-2-phenylquinoline: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have allowed for its incorporation into a vast array of therapeutic agents. The functionalization of this core structure is a key strategy in modern drug discovery, enabling the fine-tuning of pharmacological profiles to enhance efficacy and target selectivity.[1] Derivatives of the 7-chloroquinoline nucleus, in particular, have been extensively studied as candidates for a multitude of therapeutic applications, including antitumor, leishmanicidal, anti-inflammatory, and antiviral agents.[2] This guide focuses on a specific, high-value derivative: 7-Chloro-2-phenylquinoline. The introduction of a phenyl group at the 2-position and a chloro group at the 7-position creates a molecule with significant potential as both a versatile synthetic intermediate and a pharmacologically active compound in its own right. Recent studies have highlighted the promise of the 2-phenylquinoline scaffold in developing broad-spectrum anti-coronavirus agents, including inhibitors of SARS-CoV-2.[3] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core chemical properties, structure, synthesis, reactivity, and therapeutic potential of 7-Chloro-2-phenylquinoline.
Molecular Structure and Physicochemical Properties
7-Chloro-2-phenylquinoline is an aromatic heterocyclic compound identified by the CAS Number 61687-26-1.[4] Its structure consists of a quinoline core with a chlorine atom substituted at the C7 position and a phenyl ring attached at the C2 position.
Caption: 2D structure of 7-Chloro-2-phenylquinoline.
The key physicochemical properties of this compound are summarized below. These parameters are critical for designing experimental conditions, predicting biological behavior, and developing formulations.
| Property | Value | Reference(s) |
| IUPAC Name | 7-chloro-2-phenylquinoline | [4][5] |
| CAS Number | 61687-26-1 | [4][5] |
| Molecular Formula | C₁₅H₁₀ClN | [4][5] |
| Molecular Weight | 239.70 g/mol | [4][5] |
| Appearance | White to light yellow solid (predicted) | |
| Melting Point | 105-106 °C | [6] |
| Boiling Point | 394.0 ± 27.0 °C (Predicted) | [6] |
| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Poorly soluble in water; soluble in organic solvents such as chloroform, ethanol, and acetone. (Inferred) | [7][8] |
| LogP (Predicted) | 4.5 | [5] |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2 | [4][5] |
Synthesis of 7-Chloro-2-phenylquinoline
The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Combes, Friedländer, and Doebner-von Miller syntheses.[9][10][11][12] The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a particularly effective method for preparing 2-substituted quinolines.[9][13][14]
A plausible and efficient route to synthesize 7-Chloro-2-phenylquinoline is via the Doebner-von Miller condensation of 3-chloroaniline with cinnamaldehyde, an α,β-unsaturated aldehyde. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid, and often employs an oxidizing agent to facilitate the final aromatization step.[15]
Caption: Workflow for the synthesis of 7-Chloro-2-phenylquinoline.
Experimental Protocol: Doebner-von Miller Synthesis
This protocol is a representative procedure based on established methodologies for analogous compounds.[15] Researchers should perform their own optimization and safety assessments.
Step 1: Preparation of Acidic Medium
-
In a well-ventilated fume hood, carefully bubble hydrogen chloride (HCl) gas into 200 mL of ice-cooled 2-butanol until a concentration of approximately 4-5 N is achieved. The process is exothermic and requires careful temperature control.
-
Rationale: A non-aqueous acidic medium is used to catalyze the reaction while minimizing side reactions associated with water. 2-butanol is an effective solvent for the reactants.[15]
Step 2: Reaction Setup
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-chloroaniline (e.g., 0.1 mol) and a suitable oxidant such as p-chloranil (tetrachloro-1,4-benzoquinone) (e.g., 0.1 mol).
-
Add 100 mL of the prepared HCl in 2-butanol solution to the flask.
-
Rationale: p-Chloranil is an effective oxidant for the final dehydrogenation step to form the aromatic quinoline ring, improving yields and regioselectivity compared to older methods.[15]
Step 3: Addition of Cinnamaldehyde
-
Dissolve cinnamaldehyde (e.g., 0.1 mol) in 50 mL of 2-butanol and add it to the dropping funnel.
-
Heat the reaction mixture to a gentle reflux (approx. 90-100 °C).
-
Add the cinnamaldehyde solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
Rationale: Slow, dropwise addition helps to control the exothermic reaction and prevent the formation of polymeric byproducts.
Step 4: Reaction and Monitoring
-
After the addition is complete, maintain the reaction at reflux for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 5: Isolation of the Product
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1-2 hours to precipitate the product as its hydrochloride salt.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of cold 2-butanol.
-
Rationale: The hydrochloride salt of the quinoline product is often less soluble in the alcoholic solvent than the starting materials, allowing for isolation by crystallization.[15]
Step 6: Neutralization and Purification
-
Suspend the collected solid in water and add a base (e.g., 10% sodium carbonate solution) with stirring until the mixture is alkaline (pH 8-9). This will convert the hydrochloride salt to the free base.
-
Extract the aqueous suspension with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for 7-Chloro-2-phenylquinoline are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 8.20-8.10 (m, 3H): This multiplet would likely contain the H8 proton (doublet, deshielded by proximity to nitrogen and the fused ring system) and the two ortho-protons (H2', H6') of the phenyl ring.
-
δ 7.85 (d, J ≈ 8.5 Hz, 1H): Attributed to the H5 proton, showing coupling to H6.
-
δ 7.70 (d, J ≈ 2.0 Hz, 1H): Attributed to the H8 proton.
-
δ 7.60-7.40 (m, 4H): This complex multiplet would contain the H3, H6 protons of the quinoline ring and the meta- (H3', H5') and para- (H4') protons of the phenyl ring.
-
δ 7.35 (d, J ≈ 8.5 Hz, 1H): Attributed to the H4 proton, coupled to H3.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~157 ppm: C2 (carbon attached to nitrogen and phenyl group).
-
δ ~148 ppm: C8a (bridgehead carbon).
-
δ ~139 ppm: C1' (ipso-carbon of the phenyl ring).
-
δ ~136 ppm: C4a (bridgehead carbon).
-
δ ~135 ppm: C7 (carbon attached to chlorine).
-
δ ~130-127 ppm: Aromatic CH carbons (C4, C5, C2'/6', C3'/5', C4').
-
δ ~126 ppm: C6.
-
δ ~125 ppm: C8.
-
δ ~119 ppm: C3.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent peak would be expected at m/z = 239.
-
Isotope Peak (M+2)⁺: A characteristic peak at m/z = 241 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Major Fragmentation: Loss of HCl (m/z = 203), loss of the phenyl group (m/z = 162), and fragmentation of the quinoline ring system.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline and phenyl rings.[16]
-
~850-750 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern on the aromatic rings.
-
~1100-1000 cm⁻¹: C-Cl stretching vibration.
Chemical Reactivity and Functionalization
The structure of 7-Chloro-2-phenylquinoline offers several sites for further chemical modification, making it a valuable intermediate for building molecular complexity.[1]
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 7-Chloro-2-phenylquinoline | C15H10ClN | CID 12315714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Chloro-2-phenyl-quinoline | 61687-26-1 [chemicalbook.com]
- 7. Alprazolam - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
